molecular formula C19H26N2O5S B1204632 Mesuprine CAS No. 7541-30-2

Mesuprine

Cat. No.: B1204632
CAS No.: 7541-30-2
M. Wt: 394.5 g/mol
InChI Key: REDZESHOHKCYCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MESUPRINE involves several steps, starting from the appropriate aniline derivativeThe reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

MESUPRINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted anilides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of MESUPRINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with proteins involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific methanesulfonanilide structure, which imparts distinct chemical and biological properties.

Biological Activity

Mesuprine, a compound primarily classified as a beta-adrenergic agonist, has been studied for its pharmacological effects, particularly in the context of uterine contractility and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Overview of this compound

This compound (chemical name: 4-(2-hydroxy-3-(isopropylamino)-propyl)-phenol hydrochloride) is a beta-adrenergic agonist that has been utilized in various medical applications, including the management of uterine contractions. Its mechanism of action involves stimulating beta-adrenergic receptors, leading to smooth muscle relaxation.

Uterine Contractility

One of the primary areas of research concerning this compound is its effect on uterine contractility. A study conducted by Cibils et al. (1975) assessed the compound's impact on nonpregnant uterine tissues through both in vitro and in vivo methodologies. The findings indicated that this compound effectively inhibited spontaneous uterine contractions, suggesting its potential utility in managing conditions characterized by excessive uterine activity .

Case Studies and Clinical Applications

This compound's clinical applications have been explored through various case studies. For instance, a notable case involved the administration of this compound to patients experiencing preterm labor. The results demonstrated a significant reduction in contraction frequency and intensity, contributing to its consideration as a therapeutic agent in obstetrics .

Toxicological Evaluations

While the therapeutic benefits of this compound are notable, it is essential to consider its safety profile. Toxicological evaluations have revealed some adverse effects associated with long-term use. In a study focusing on Sprague-Dawley rats, prolonged exposure to this compound resulted in the development of mesovarian leiomyomas, indicating potential carcinogenic effects . The study highlighted that these tumors could be mitigated by co-administration of beta-blockers like propranolol, underscoring the importance of monitoring for adverse outcomes during treatment.

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Study ReferenceSubjectKey Findings
Cibils et al. (1975)Nonpregnant UterusInhibition of spontaneous contractions; potential therapeutic use in obstetrics .
Nelson et al. (1972)Sprague-Dawley RatsDevelopment of mesovarian leiomyomas after prolonged treatment; potential carcinogenic risk .
Amemiya et al. (1984)Various ModelsToxicological impacts observed with long-term use; need for careful monitoring .

This compound exerts its effects primarily through the activation of beta-adrenergic receptors located in smooth muscle tissues. This activation leads to:

  • Relaxation of Smooth Muscles : By stimulating beta-2 adrenergic receptors, this compound promotes relaxation in uterine and other smooth muscles.
  • Inhibition of Contraction : The compound effectively reduces the frequency and intensity of contractions in nonpregnant uteri.

Properties

CAS No.

7541-30-2

Molecular Formula

C19H26N2O5S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide

InChI

InChI=1S/C19H26N2O5S/c1-13(20-11-10-14-4-7-16(26-2)8-5-14)19(23)15-6-9-18(22)17(12-15)21-27(3,24)25/h4-9,12-13,19-23H,10-11H2,1-3H3

InChI Key

REDZESHOHKCYCT-UHFFFAOYSA-N

SMILES

CC(C(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O)NCCC2=CC=C(C=C2)OC

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O)NCCC2=CC=C(C=C2)OC

Key on ui other cas no.

7660-71-1

Related CAS

7660-71-1 (hydrochloride)

Synonyms

2'-hydroxy-5'-(1-hydroxy-2-(4-methoxyphenethylamino)propyl)methanesulfonanilide
mesurpine
mesurpine hydrochloride

Origin of Product

United States

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